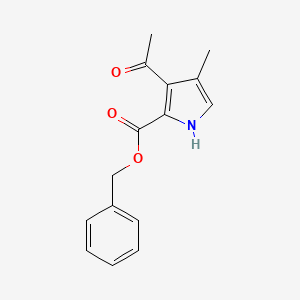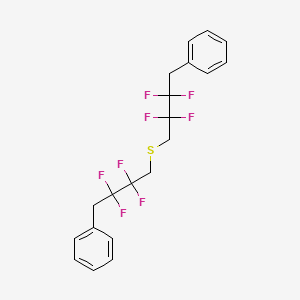![molecular formula C14H14BrNO2S B12068193 N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)
N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure and an ethanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide typically involves the bromination of biphenyl followed by the introduction of the ethanesulfonamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The ethanesulfonamide group can be introduced through a reaction with ethanesulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The biphenyl structure can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl-based structures.
科学的研究の応用
Chemistry: In chemistry, N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the interactions between biphenyl derivatives and biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine: In medicinal chemistry, N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide is explored for its potential therapeutic properties. It can be used in the design and synthesis of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .
作用機序
The mechanism of action of N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and ethanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
4-Bromobiphenyl: A simpler biphenyl derivative with a bromine atom attached to the biphenyl structure.
4-Bromo-4’-hydroxybiphenyl: A biphenyl derivative with both bromine and hydroxyl groups.
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)acetamide: A similar compound with an acetamide group instead of ethanesulfonamide.
Uniqueness: N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
特性
分子式 |
C14H14BrNO2S |
|---|---|
分子量 |
340.24 g/mol |
IUPAC名 |
N-[2-(4-bromophenyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-2-19(17,18)16-14-6-4-3-5-13(14)11-7-9-12(15)10-8-11/h3-10,16H,2H2,1H3 |
InChIキー |
RQOCGJXVAHGLRJ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)





![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)

![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)




